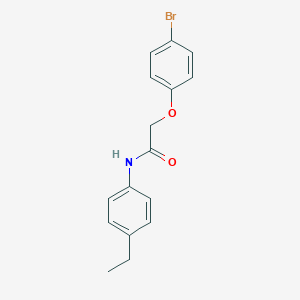
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide, also known as BPEA, is a chemical compound that belongs to the class of amides. It has gained significant attention in scientific research due to its potential applications in the field of medicine. BPEA is known to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has also been found to inhibit the activity of COX-2, an enzyme that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has also been found to inhibit the growth of cancer cells and promote apoptosis. Moreover, 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological effects. However, 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide also has some limitations. It is not very water-soluble, which makes it difficult to administer in vivo. Moreover, 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has not been extensively studied for its toxicity and safety profiles.
Orientations Futures
There are several future directions for the research on 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide. One of the main areas of interest is the development of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide-based drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer. Moreover, the mechanism of action of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide needs to be further elucidated to understand its full potential. Additionally, more studies need to be conducted to assess the safety and toxicity profiles of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide exhibits various biochemical and physiological effects that make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide involves the reaction of 4-bromophenol and 4-ethylphenylamine with acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The product is then purified using techniques such as recrystallization or chromatography. The yield of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide obtained through this method is around 70-80%.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has also shown promising results in the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer.
Propriétés
Formule moléculaire |
C16H16BrNO2 |
|---|---|
Poids moléculaire |
334.21 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrNO2/c1-2-12-3-7-14(8-4-12)18-16(19)11-20-15-9-5-13(17)6-10-15/h3-10H,2,11H2,1H3,(H,18,19) |
Clé InChI |
SAOYZMLPMIOSQR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251740.png)
![2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251743.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251749.png)
![2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B251750.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B251751.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251754.png)
![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251761.png)



![Dimethyl 5-[(3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B251772.png)
![Ethyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B251773.png)
![3-butoxy-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251776.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251777.png)